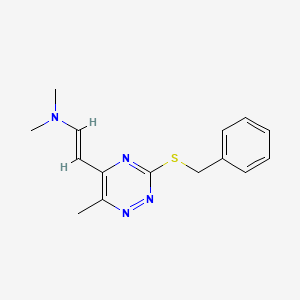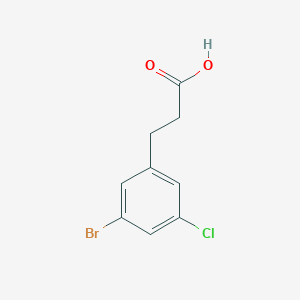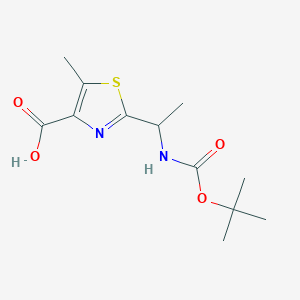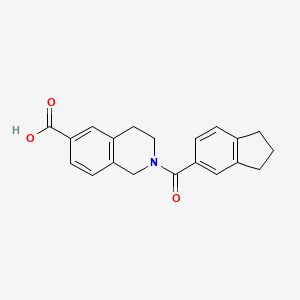![molecular formula C30H24N2O5 B2376144 3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 887886-17-1](/img/structure/B2376144.png)
3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofurans are a class of organic compounds that are ubiquitous in nature and have been extensively studied by medicinal chemists over the years because of their chemotherapeutic and physiological properties . The compound you mentioned seems to be a benzofuran derivative with additional functional groups attached to it.
Synthesis Analysis
Benzofuran derivatives can be synthesized through a variety of methods. One common method involves a synthetic sequence of 8-aminoquinoline directed C–H arylations followed by transamidations . For the directed C–H arylations, Pd catalysis is often used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives can vary widely depending on the specific functional groups present in the compound. One common reaction is the Friedel-Crafts alkylation, an electrophilic aromatic substitution reaction in which a carbocation is attacked by a pi bond from an aromatic ring .Scientific Research Applications
Synthesis and Characterization
The compound is utilized in the synthesis and characterization of various derivatives with potential biological activities. For instance, derivatives synthesized from similar compounds have been studied for their antimicrobial properties and molecular docking studies to understand their interaction with biological targets. This involves the synthesis of complex molecules through condensation reactions, hydrolysis, and other chemical transformations, highlighting the compound's versatility as a precursor in synthetic chemistry (Talupur, Satheesh, & Chandrasekhar, 2021).
Polymer Chemistry
In polymer chemistry, similar compounds are used to develop rigid-rod polyamides and polyimides with significant thermal and mechanical properties. These materials are characterized by their solubility in polar aprotic solvents and their excellent thermooxidative stability, making them suitable for various industrial applications (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Biological Evaluation
Derivatives of the compound have been synthesized and evaluated for their diuretic activity, demonstrating the potential for pharmaceutical applications. The evaluation involves in vivo testing to determine the efficacy of these compounds in modulating physiological processes (Yar & Ansari, 2009).
Antimicrobial Screening
Innovative derivatives synthesized from similar compounds have been assessed for their antimicrobial activity against a range of pathogenic microorganisms. This involves in vitro testing to evaluate the efficacy of these compounds as potential antibacterial agents (Idrees, Kola, & Siddiqui, 2019).
Antihypoxic and Antiamnestic Activities
Compounds related to the specified chemical have been examined for their antihypoxic and antiamnestic activities, indicating potential therapeutic benefits in treating conditions related to oxygen deprivation and memory impairment (Ono et al., 1995).
Future Directions
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O5/c1-35-22-16-17-24(26(18-22)36-2)31-30(34)28-27(23-10-6-7-11-25(23)37-28)32-29(33)21-14-12-20(13-15-21)19-8-4-3-5-9-19/h3-18H,1-2H3,(H,31,34)(H,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQNZMKYCMESBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2376062.png)

![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2376065.png)
![N-[(4,5-Dimethoxy-2-methylphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2376066.png)

![6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2376068.png)
![N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2376069.png)
![2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2376072.png)



![(1E)-3-oxo-1-[(2E)-3-phenylprop-2-en-1-ylidene]-1lambda5-pyrazolidin-1-ylium-2-ide](/img/structure/B2376082.png)

![1-(4-Chlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2376084.png)